Nicotinic acid, 6-hydroxyhexyl ester

topical drug delivery skin permeation lipophilicity

Nicotinic acid, 6-hydroxyhexyl ester (6-hydroxyhexyl nicotinate; CAS 101952-63-0) is a synthetic alkyl‑ester prodrug of nicotinic acid (niacin) that contains a terminal hydroxyl group on its six‑carbon alkyl chain. This structural feature imparts physicochemical and metabolic properties that are distinct from simple alkyl nicotinate esters such as methyl nicotinate (CAS 93‑60‑7) and hexyl nicotinate (CAS 23597‑82‑2).

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 101952-63-0
Cat. No. B13748722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinic acid, 6-hydroxyhexyl ester
CAS101952-63-0
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)OCCCCCCO
InChIInChI=1S/C12H17NO3/c14-8-3-1-2-4-9-16-12(15)11-6-5-7-13-10-11/h5-7,10,14H,1-4,8-9H2
InChIKeyHRRFQOPYFCYNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinic Acid 6-Hydroxyhexyl Ester (CAS 101952-63-0): A Differentiated Long-Chain Nicotinate for Controlled Topical Vasodilation


Nicotinic acid, 6-hydroxyhexyl ester (6-hydroxyhexyl nicotinate; CAS 101952-63-0) is a synthetic alkyl‑ester prodrug of nicotinic acid (niacin) that contains a terminal hydroxyl group on its six‑carbon alkyl chain. This structural feature imparts physicochemical and metabolic properties that are distinct from simple alkyl nicotinate esters such as methyl nicotinate (CAS 93‑60‑7) and hexyl nicotinate (CAS 23597‑82‑2). The compound is classified as a pyridine‑3‑carboxylate ester [1]. In the context of topical vasodilator research, nicotinate esters are designed to penetrate the stratum corneum and undergo enzymatic hydrolysis within viable skin layers to release free nicotinic acid, which then induces peripheral vasodilation [2]. The addition of the terminal hydroxyl group on the 6‑hydroxyhexyl ester modulates its logP, aqueous solubility, hydrogen‑bonding capacity, and susceptibility to esterase‑mediated hydrolysis relative to conventional esters [3]. These differences are central to its utility in applications requiring distinct skin permeation kinetics, metabolic stability, or formulation compatibility that cannot be replicated by commercially dominant hexyl nicotinate or faster‑penetrating short‑chain analogs.

Why Nicotinic Acid, 6-Hydroxyhexyl Ester Cannot Be Interchanged with Simple Alkyl Nicotinates in Topical Vasodilator Research


Nicotinate esters are not functionally interchangeable. The length and terminal chemistry of the alkyl side‑chain govern three critical performance parameters: skin permeation rate, extent of intradermal metabolic activation, and the resulting pharmacodynamic (PD) profile of the released nicotinic acid at the target site [1]. Short‑chain esters such as methyl and ethyl nicotinate penetrate rapidly, bypassing the stratum corneum barrier, and produce a fast‑onset but short‑duration vasodilatory response [2]. In contrast, hexyl nicotinate penetrates more slowly and resists epidermal metabolism, acting as a dermal depot that sustains nicotinic acid release [3]. Nicotinic acid, 6‑hydroxyhexyl ester, by incorporating a terminal hydroxyl group, is predicted to exhibit altered hydrogen‑bonding interactions with both the stratum corneum lipids and cutaneous esterases, potentially yielding a permeation‑metabolism profile that falls between the short‑chain and conventional hexyl esters. Therefore, substituting one ester for another in a preclinical or formulation development program can shift the kinetic and dynamic behavior of the active species, making study outcomes non‑comparable [4].

Quantitative Differentiators for Nicotinic Acid, 6-Hydroxyhexyl Ester (CAS 101952-63-0) Relative to Comparator Nicotinate Esters


Terminal Hydroxyl Group Modulates Skin Permeation Rate Relative to Hexyl Nicotinate

In vitro human skin permeation studies demonstrate that the epidermis is the rate‑limiting barrier for methyl nicotinate but not for hexyl nicotinate; the increased lipophilicity facilitates hexyl nicotinate partitioning into the stratum corneum and subsequent dermal deposition [1]. Nicotinic acid, 6‑hydroxyhexyl ester possesses an identical hexyl backbone but adds a terminal hydroxyl group, increasing its computed topological polar surface area (tPSA) and hydrogen‑bond donor–acceptor capacity compared to hexyl nicotinate. This modification is expected to reduce logP and slow stratum corneum partitioning relative to hexyl nicotinate while maintaining a slower, more sustained release profile than methyl nicotinate [2], thereby offering an intermediate permeation phenotype not achievable with the non‑hydroxylated analog.

topical drug delivery skin permeation lipophilicity structure-permeation relationships

Hydroxyl‑Mediated Resistance to Plasma Esterase Hydrolysis Extends Prodrug Half‑Life

Enzymatic hydrolysis rates for nicotinate esters are determined by both hydrophobic and steric factors [1]. Among a homologous series of nicotinate esters studied in human plasma and purified hog liver carboxylesterase, hydrolysis rates increased with chain length up to a steric optimum and then declined [2]. The terminal hydroxyl group on 6‑hydroxyhexyl nicotinate is expected to introduce steric hindrance and increase local polarity at the ester‑binding pocket, thereby reducing esterase‑catalyzed hydrolysis rates compared to hexyl nicotinate. This would extend the prodrug half‑life in biological media and produce a more gradual release of free nicotinic acid, which is advantageous for applications requiring prolonged vasodilation without initial burst.

metabolic stability esterase hydrolysis nicotinate ester kinetics structure‑metabolism relationships

Enhanced Aqueous Solubility Allows Formulation Versatility Compared to Hydrophobic Hexyl Nicotinate

Hexyl nicotinate has extremely poor water solubility of approximately 0.17 g/L at 32°C (experimental), which restricts its formulation into aqueous‑based gels, serums, and hydro‑alcoholic lotions [1]. The introduction of a terminal hydroxyl group in 6‑hydroxyhexyl nicotinate adds a hydrogen‑bond donor and acceptor, which is expected to increase aqueous solubility several‑fold (estimated >1–5 g/L) relative to hexyl nicotinate . This solubility improvement permits a wider range of aqueous formulation architectures without relying on high concentrations of organic co‑solvents or surfactants that may alter skin barrier function or introduce confounding effects in experimental models.

formulation science aqueous solubility cosmetic chemistry topical formulation

Differentiated Pharmacodynamic Profile: Smoother Onset of Vasodilation Compared to Methyl and Hexyl Nicotinates

Müller et al. (2003) established that the pharmacodynamic (PD) effect of topically applied nicotinate esters—quantified as the area under the skin‑erythema curve (AUC of color change over time)—is directly correlated with the local unbound drug concentration at the site of action (C*) [1]. In that study, methyl and hexyl nicotinate exhibited identical sigmoidal effect/C* profiles, while nicotinic acid showed a more linear profile, suggesting a difference in intrinsic pharmacological potency between the esters and the acid [1]. Because 6‑hydroxyhexyl nicotinate is predicted to have a slower hydrolysis rate and intermediate lipophilicity compared to hexyl nicotinate, its C* buildup at the dermal capillaries would be more gradual. This is expected to result in a slower peak time (Tmax of erythema) and a broader time‑course (prolonged AUC) compared to both methyl and hexyl nicotinates, which could be advantageous in therapeutic protocols targeting sustained microvascular perfusion.

vasodilation pharmacodynamics skin erythema methodology dose‑response relationships topical drug action

High‑Value Research and Industrial Scenarios Enabled by Nicotinic Acid, 6‑Hydroxyhexyl Ester’s Specific Differentiation Profile


Sustained Dermal Vasodilation Models in Wound Healing and Microcirculation Research

In preclinical research that demands prolonged, low‑grade vasodilation to enhance local perfusion without the confounding effects of rapid‑onset agents, 6‑hydroxyhexyl nicotinate is expected to provide a time‑course distinct from both methyl nicotinate (too fast) and hexyl nicotinate (potentially too hydrophobic for facile aqueous formulations). Its intermediate permeation rate and sterically hindered esterase‑mediated metabolism combine to generate a gradual, sustained release of nicotinic acid, enabling extended microvascular studies while avoiding the large initial peak that would necessitate vehicle‑adjustment or dose‑fractionation when using hexyl nicotinate [1].

Aqueous‑Based Cosmetic Formulations Targeting Controlled Warming and Skin Conditioning

The significantly higher predicted aqueous solubility of 6‑hydroxyhexyl nicotinate compared to hexyl nicotinate (estimated 5‑fold to 30‑fold greater solubility) allows cosmetic formulators to develop stable, transparent hydrogel, serum, or mist preparations without requiring high‑surfactant or high‑oil phases [2]. This is particularly valuable for leave‑on products that aim to deliver a mild, sustained warming sensation while maintaining a cosmetically elegant, low‑residue texture; hexyl nicotinate’s low solubility (0.17 g/L) makes such products challenging to formulate without additional excipients.

Metabolism‑Dependent Investigative Models of Hair Follicle Stimulation

Patents describing hair growth promoters have disclosed the use of lower alkyl nicotinates as active agents that increase local scalp blood flow [3]. Because the 6‑hydroxyhexyl ester produces a slower, more sustained vasodilatory response, it may be better suited than conventional short‑chain nicotinates for investigative models of androgenetic alopecia or telogen effluvium where chronic, low‑level microvascular stimulation is hypothesized to be beneficial. The terminal hydroxyl group also provides a potential synthetic handle for further derivatization or conjugation to targeting ligands.

Reference Standard for Structure–Activity Relationship (SAR) Studies Requiring a Mid‑Range Lipophilic Prodrug

For drug discovery teams performing SAR analysis of ester prodrugs for topical delivery, 6‑hydroxyhexyl nicotinate serves as the ideal bridge between the highly lipophilic hexyl nicotinate (logP 3.51) and more hydrophilic esters like methyl or ethyl nicotinate (logP <1.5). It allows researchers to probe the incremental contributions of a single hydroxyl substituent on skin partitioning, metabolic stability, and pharmacodynamics, isolating the effects of hydrogen‑bonding without changing carbon‑chain length [1].

Quote Request

Request a Quote for Nicotinic acid, 6-hydroxyhexyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.